molecular formula C9H7BrN2 B8813622 5-Bromo-8-methylquinazoline

5-Bromo-8-methylquinazoline

Cat. No. B8813622
M. Wt: 223.07 g/mol
InChI Key: WFTAAIWHBZYBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-methylquinazoline is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-8-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-8-methylquinazoline

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

5-bromo-8-methylquinazoline

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-8(10)7-4-11-5-12-9(6)7/h2-5H,1H3

InChI Key

WFTAAIWHBZYBTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-Methylquinazoline (10 g, 0.0694 mol) in conc.H2SO4 (100 mL), was added silver sulphate (34.64 g, 0.1111 mol) in portions at OCC. To this was added Bromine (4.4 mL, 0.0832 mol) in drops. The reaction mixture was stirred at RT for 16 h. Reaction was monitored by LCMS at regular intervals. At the end of 16 h, LCMS showed 42% starting material and 51% of product. The reaction mixture was quenched with ice and basified with NH4OH solution. The aqueous layer was extracted with EtOAc (4×500 mL), washed with water and brine solution. The organic layer was dried over Na2SO4 and concentrated under vacuum. The crude was purified by column chromatography using neutralized silica gel (60-120 mesh) and pet ether/ethyl acetate as an elutent to yield the titled compound as pale yellow liquid (51% yield). 1H NMR (DMSO-d6, 400 MHz) δ 9.60-9.58 (s, 1H), 9.40-9.38 (s, 1H), 7.93-7.91 (d, J=7.72 Hz, 1H), 7.77-7.75 (d, J=7.72 Hz, 1H), 2.62 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
34.64 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
51%

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